molecular formula C8H7F3N2O B13325540 2-(1-(Trifluoromethyl)cyclopropyl)pyrimidin-5-ol

2-(1-(Trifluoromethyl)cyclopropyl)pyrimidin-5-ol

Cat. No.: B13325540
M. Wt: 204.15 g/mol
InChI Key: VALCESQCYVUHMY-UHFFFAOYSA-N
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Description

2-(1-(Trifluoromethyl)cyclopropyl)pyrimidin-5-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyrimidin-5-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Trifluoromethyl)cyclopropyl)pyrimidin-5-ol typically involves the cyclopropanation of a suitable pyrimidine precursor with a trifluoromethylating agent. One common method involves the use of trifluoromethyl diazomethane as the trifluoromethylating agent, which reacts with a pyrimidine derivative under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

2-(1-(Trifluoromethyl)cyclopropyl)pyrimidin-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the original compound .

Scientific Research Applications

2-(1-(Trifluoromethyl)cyclopropyl)pyrimidin-5-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-(Trifluoromethyl)cyclopropyl)pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrimidin-5-ol moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(Trifluoromethyl)cyclopropyl)pyrimidin-5-ol is unique due to the presence of both the trifluoromethyl group and the cyclopropyl ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H7F3N2O

Molecular Weight

204.15 g/mol

IUPAC Name

2-[1-(trifluoromethyl)cyclopropyl]pyrimidin-5-ol

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)7(1-2-7)6-12-3-5(14)4-13-6/h3-4,14H,1-2H2

InChI Key

VALCESQCYVUHMY-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC=C(C=N2)O)C(F)(F)F

Origin of Product

United States

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